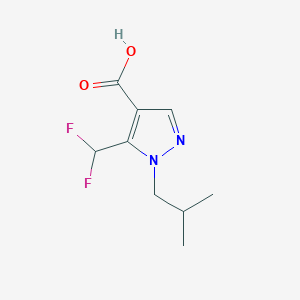

5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2/c1-5(2)4-13-7(8(10)11)6(3-12-13)9(14)15/h3,5,8H,4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFBYMFSYFWNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and potential applications in various fields, particularly in agriculture and medicine.

Basic Information

- Chemical Formula: CHFNO

- Molecular Weight: 252.22 g/mol

- CAS Number: 1498346-98-7

- IUPAC Name: this compound

Structural Characteristics

The structure of the compound includes a pyrazole ring with difluoromethyl and 2-methylpropyl substituents, which are critical for its biological activity. The carboxylic acid functional group enhances its solubility and reactivity.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal effects. The specific activities of this compound have been linked to its ability to inhibit certain enzymes and pathways crucial for pathogen survival.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the pyrazole structure can significantly impact biological activity. For instance, the presence of the difluoromethyl group enhances antifungal efficacy against various fungal strains by improving binding affinity to target enzymes involved in fungal metabolism.

Case Study: Antifungal Activity

A study evaluating various pyrazole derivatives found that compounds with difluoromethyl groups demonstrated superior antifungal activity compared to their non-fluorinated counterparts. The compound was effective against Zymoseptoria tritici, a major wheat pathogen, suggesting potential agricultural applications as a fungicide .

Applications in Agriculture

This compound serves as an intermediate in the synthesis of several fungicides that target succinate dehydrogenase. This mechanism is critical as it disrupts the mitochondrial respiration chain in fungi, leading to cell death.

Table 2: Commercial Fungicides Derived from Pyrazole Compounds

| Fungicide Name | Year Registered | Target Pathogen |

|---|---|---|

| Isopyrazam | 2010 | Alternaria species |

| Sedaxane | 2011 | Phytophthora infestans |

| Fluxapyroxad | 2011 | Broad-spectrum fungal pathogens |

| Benzovindiflupyr | 2012 | Various cereal diseases |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid exhibits potential as a bioactive molecule in drug discovery:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Agriculture

The compound has shown promise in agricultural applications:

- Herbicide Development : Its unique structure allows for selective herbicidal activity against specific weed species while minimizing damage to crops.

- Pesticide Formulations : It may be incorporated into formulations designed to protect crops from pests, enhancing agricultural productivity.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, the application of this compound as a herbicide demonstrated effective control of broadleaf weeds in soybean crops without adversely affecting crop yield. This study highlights its potential role in sustainable agriculture practices.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole derivatives, focusing on molecular structure, substituent effects, and physicochemical properties.

Substituent Variations in Pyrazole Scaffolds

Key Observations:

Fluorine Substitution Patterns: The target compound’s difluoromethyl (CHF2) group at position 5 provides moderate electron-withdrawing effects and metabolic stability compared to the stronger electron-withdrawing trifluoromethyl (CF3) group in the third compound .

Functional Group Influence :

- Replacement of the carboxylic acid (COOH) with an amine hydrochloride (as in the fourth compound) alters solubility and ionic character, favoring different biological interactions .

- The acetic acid derivative (third compound) retains acidity but with a methylene spacer, possibly affecting binding pocket compatibility .

Aromatic vs.

Métodos De Preparación

Substitution/Hydrolysis Reaction to Form Alpha-Difluoroacetyl Intermediate

- Starting Materials : Alpha, beta-unsaturated esters and 2,2-difluoroacetyl halides (fluoride or chloride).

- Process : The alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent. The 2,2-difluoroacetyl halide is added dropwise at low temperature to control the reaction rate and minimize side-products.

- Hydrolysis : Following substitution, alkali is added to hydrolyze the intermediate, generating a solution of the alpha-difluoroacetyl intermediate carboxylic acid.

- The reaction is conducted under nitrogen atmosphere to avoid moisture and oxidation.

- Low temperature (around -30°C to -20°C) is crucial for controlling isomer formation and reaction selectivity.

- Acid-binding agents and alkali types are chosen to optimize yield and purity.

Condensation and Cyclization with Hydrazine

- Reagents : Methylhydrazine aqueous solution is used for cyclization.

- Catalysts : Sodium iodide or potassium iodide are employed to catalyze the condensation.

- Reaction Conditions : Low-temperature condensation followed by gradual temperature increase under reduced pressure promotes ring closure to form the pyrazole core.

- Acidification : After cyclization, acidification (pH 1-2) precipitates the crude pyrazole carboxylic acid.

Purification by Recrystallization

- Solvents : Mixtures of alcohol (methanol, ethanol, or isopropanol) and water in a ratio of 35-65% alcohol.

- Procedure : Reflux heating for 1-2 hours followed by cooling to 0-15°C to crystallize the pure product.

- Outcome : Achieves chemical purity above 99.5% with isomer ratios favoring the target 5-(difluoromethyl) isomer (95:5 or better).

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Purity (HPLC %) | Isomer Ratio (Target:Isomer) |

|---|---|---|---|---|

| Substitution/Hydrolysis | Low temp, organic solvent, alkali | N/A | N/A | N/A |

| Condensation/Cyclization | Methylhydrazine, KI catalyst, low temp to reflux | ~75-80 | 99.3 - 99.6 | 95:5 to 96:4 |

| Recrystallization | 35-65% alcohol/water, reflux & cool | N/A | >99.5 | N/A |

Alternative Preparation via Carbon Dioxide Acidification and Ring Closure

An alternative method involves:

- Formation of sodium enolate of alkyl difluoroacetoacetate.

- Acidification by in situ generated carbonic acid (CO₂ and water) under controlled pressure (0.1 - 2 kg/cm²) and temperature (below 15°C).

- Coupling of purified alkyl difluoroacetoacetate with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

- Ring closure using methylhydrazine in a two-phase system with weak bases (Na₂CO₃, K₂CO₃, NaHCO₃, or KHCO₃) at temperatures from -20°C to 5°C.

- Purification by phase separation, extraction, and crystallization from toluene/petroleum ether mixtures.

This process yields high purity products (99.9%) with efficient conversion and reduced impurities.

Comparative Analysis of Preparation Methods

| Feature | Substitution/Hydrolysis + Cyclization Method | CO₂ Acidification + Two-Phase Ring Closure Method |

|---|---|---|

| Starting Materials | 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester | Alkyl difluoroacetoacetate, trialkyl orthoformate |

| Reaction Environment | Organic solvent, low temp, KI catalyst | Two-phase system, weak base, low temp |

| Purity of Final Product | >99.5% by recrystallization | ~99.9% by crystallization |

| Yield | ~75-80% | 75-80% |

| Isomer Ratio (Target:Isomer) | ~95:5 to 96:4 | Not explicitly stated, presumed high selectivity |

| Complexity | Moderate, requires careful temp control and purification | More complex, involves CO₂ pressure control and phase separation |

| Scalability | Industrially feasible | Suitable for large-scale synthesis |

Research Findings and Process Improvements

- The use of potassium iodide as a catalyst improves isomer selectivity and yield.

- Controlling temperature during hydrazine addition (-30°C to -20°C) minimizes side reactions.

- Recrystallization solvent composition critically affects purity and crystallization efficiency.

- The CO₂ acidification method offers a greener approach by utilizing carbon dioxide and mild bases.

- Both methods emphasize minimizing isomer formation and maximizing chemical purity for pharmaceutical-grade material.

Q & A

Q. What are the established synthetic routes for 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via a cyclocondensation approach using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and substituted hydrazines. The ester intermediate, 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylate, is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Key characterization methods include:

Q. Which analytical techniques are critical for determining the physicochemical properties of this compound?

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and decomposition profiles .

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity (>95%) and monitor degradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards) .

- Conduct reactions in a fume hood due to potential respiratory irritation (H335) .

- Store in sealed, dry containers at room temperature to prevent moisture absorption or decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) while maintaining high yields (>85%) .

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts may enhance cyclocondensation efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What computational methods are used to predict the electronic and biological properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity .

- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target enzymes (e.g., fungal cytochrome P450) for antifungal activity predictions .

Q. How is the biological activity of this compound evaluated in antifungal studies?

- In vitro assays : Minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines) .

- Structure-activity relationship (SAR) analysis : Modifying the difluoromethyl or 2-methylpropyl groups to correlate substituent effects with potency .

Q. How can contradictory spectral data between experimental and theoretical studies be resolved?

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C), followed by HPLC analysis to identify degradation products .

- pH-solubility profiling : Shake-flask method in buffers (pH 1–13) to determine solubility and ionization constants (pKa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.